N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine
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Overview
Description
N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine typically involves the reaction of N-methyl-2-pyridin-2-ylethanamine with naphthalen-2-ylmethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethyl ketones, while reduction may produce N-methyl-2-pyridin-2-ylethanamine derivatives.
Scientific Research Applications
N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(naphthalen-1-ylmethyl)-2-pyridin-2-ylethanamine
- N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-3-ylethanamine
- N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-4-ylethanamine
Uniqueness
N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both aromatic systems in close proximity allows for potential π-π interactions and other non-covalent interactions, enhancing its binding affinity to various targets.
Properties
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-21(13-11-19-8-4-5-12-20-19)15-16-9-10-17-6-2-3-7-18(17)14-16/h2-10,12,14H,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPVGRSNGLLYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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